3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
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Description
Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .
Synthesis Analysis
Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis
The molecular structure of oxazolidine consists of a five-membered ring with the formula (CH2)3(NH)O . The O atom and NH groups are not mutually bonded, in contrast to isoxazolidine .Chemical Reactions Analysis
Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Perhaps for this reason, their basicity is rarely discussed .Physical and Chemical Properties Analysis
Oxazolidine is a colorless liquid with a density of 1.063 g/mL . It has a melting point of 90 °C and a boiling point of 200 °C .Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, it’s worth noting that several oxazolidine derivatives occur naturally. Some occur as post-translational modifications of proteins . Others are components of alkaloids, a few of which are highly active against some tumors .
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-11-24-17(23)20(15)9-8-18-16(22)19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZNFMTEFUYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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